Cas no 2229680-63-9 (5-{1-(tert-butoxy)carbonylpiperidin-3-yl}pent-2-enoic acid)
5-{1-(tert-butoxy)carbonylpiperidin-3-yl}pent-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 5-{1-(tert-butoxy)carbonylpiperidin-3-yl}pent-2-enoic acid
- EN300-1894552
- 5-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}pent-2-enoic acid
- 2229680-63-9
-
- Inchi: 1S/C15H25NO4/c1-15(2,3)20-14(19)16-10-6-8-12(11-16)7-4-5-9-13(17)18/h5,9,12H,4,6-8,10-11H2,1-3H3,(H,17,18)/b9-5+
- InChI Key: MPEKYGSKMUXDTP-WEVVVXLNSA-N
- SMILES: O(C(C)(C)C)C(N1CCCC(CC/C=C/C(=O)O)C1)=O
Computed Properties
- Exact Mass: 283.17835828g/mol
- Monoisotopic Mass: 283.17835828g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 371
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 66.8Ų
5-{1-(tert-butoxy)carbonylpiperidin-3-yl}pent-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1894552-1g |
5-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}pent-2-enoic acid |
2229680-63-9 | 1g |
$914.0 | 2023-09-18 | ||
| Enamine | EN300-1894552-5g |
5-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}pent-2-enoic acid |
2229680-63-9 | 5g |
$2650.0 | 2023-09-18 | ||
| Enamine | EN300-1894552-10g |
5-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}pent-2-enoic acid |
2229680-63-9 | 10g |
$3929.0 | 2023-09-18 | ||
| Enamine | EN300-1894552-0.05g |
5-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}pent-2-enoic acid |
2229680-63-9 | 0.05g |
$768.0 | 2023-09-18 | ||
| Enamine | EN300-1894552-0.1g |
5-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}pent-2-enoic acid |
2229680-63-9 | 0.1g |
$804.0 | 2023-09-18 | ||
| Enamine | EN300-1894552-0.25g |
5-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}pent-2-enoic acid |
2229680-63-9 | 0.25g |
$840.0 | 2023-09-18 | ||
| Enamine | EN300-1894552-0.5g |
5-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}pent-2-enoic acid |
2229680-63-9 | 0.5g |
$877.0 | 2023-09-18 | ||
| Enamine | EN300-1894552-1.0g |
5-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}pent-2-enoic acid |
2229680-63-9 | 1g |
$914.0 | 2023-06-02 | ||
| Enamine | EN300-1894552-2.5g |
5-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}pent-2-enoic acid |
2229680-63-9 | 2.5g |
$1791.0 | 2023-09-18 | ||
| Enamine | EN300-1894552-5.0g |
5-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}pent-2-enoic acid |
2229680-63-9 | 5g |
$2650.0 | 2023-06-02 |
5-{1-(tert-butoxy)carbonylpiperidin-3-yl}pent-2-enoic acid Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 5-{1-(tert-butoxy)carbonylpiperidin-3-yl}pent-2-enoic acid
Introduction to 5-{1-(tert-butoxycarbonylpiperidin-3-yl)}pent-2-enoic Acid (CAS No: 2229680-63-9)
5-{1-(tert-butoxycarbonylpiperidin-3-yl)}pent-2-enoic acid, identified by the CAS number 2229680-63-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit potential biological activity, making it a valuable scaffold for the synthesis of novel therapeutic agents. The structural features of this compound, particularly the presence of a piperidine moiety and an acylated enolic backbone, contribute to its unique chemical and pharmacological properties.
The piperidine ring is a common pharmacophore in drug design due to its ability to interact with biological targets such as enzymes and receptors. In 5-{1-(tert-butoxycarbonylpiperidin-3-yl)}pent-2-enoic acid, the piperidine ring is further functionalized with a tert-butoxycarbonyl (Boc) group, which serves as a protecting group for the amine functionality. This protection is crucial in synthetic chemistry, as it prevents unwanted side reactions during multi-step synthesis.
The acylated enolic backbone of this compound imparts additional reactivity, making it a versatile intermediate for the development of more complex molecules. The enol form of the compound can participate in various chemical transformations, including condensation reactions, esterifications, and amidations, which are commonly employed in drug synthesis. These reactivity patterns make 5-{1-(tert-butoxycarbonylpiperidin-3-yl)}pent-2-enoic acid a valuable building block in medicinal chemistry.
In recent years, there has been growing interest in the development of small molecule inhibitors targeting various disease pathways. The piperidine-based compounds have shown promise in inhibiting enzymes involved in cancer metabolism and inflammation. For instance, studies have demonstrated that piperidine derivatives can modulate the activity of kinases and other enzymes that play critical roles in cellular signaling pathways. The structural motif present in 5-{1-(tert-butoxycarbonylpiperidin-3-yl)}pent-2-enoic acid aligns well with these pharmacological targets, suggesting its potential as a lead compound for further drug development.
The synthesis of 5-{1-(tert-butoxycarbonylpiperidin-3-yl)}pent-2-enoic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the Boc group on the piperidine nitrogen is typically achieved through reaction with diethyl azodicarboxylate (DEAD) or diisopropylethylamine (DIPEA) in an inert solvent such as dichloromethane or tetrahydrofuran (THF). Subsequent functionalization of the enolic backbone may involve condensation reactions with appropriate electrophiles or nucleophiles.
The compound's stability under various conditions is another important consideration in its application. The Boc group provides stability under basic conditions but can be removed under acidic or enzymatic conditions when further functionalization is desired. This tunability makes 5-{1-(tert-butoxycarbonylpiperidin-3-yl)}pent-2-enoic acid a versatile intermediate that can be modified to suit specific synthetic needs.
Evaluation of the pharmacological properties of 5-{1-(tert-butoxycarbonylpiperidin-3-yl)}pent-2-enoic acid has been conducted through both in vitro and in vivo studies. In vitro assays have focused on its interaction with target enzymes and receptors, while in vivo studies have explored its efficacy and safety profiles in animal models. These studies have provided valuable insights into its potential therapeutic applications.
The compound's solubility and bioavailability are also critical factors to consider when assessing its suitability for drug development. The presence of polar functional groups such as hydroxyl and amide moieties enhances its solubility in water-based media, which is advantageous for formulation purposes. Additionally, its stability under various storage conditions ensures long-term viability for both research and commercial applications.
The role of computational chemistry in optimizing the properties of 5-{1-(tert-butoxycarbonylpiperidin-3-ylo})pent}-2-enoic acid cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities, metabolic stability, and other key pharmacokinetic parameters. These predictions guide synthetic modifications aimed at improving drug-like properties such as potency, selectivity, and bioavailability.
In conclusion, 5-{1-(tert-butoxycarbonylpiperidin]-3-ylo})pent}-2-enoic acid (CAS No:
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